2,4,6-Triaminopyrimidine
Overview
Description
2,4,6-Triaminopyrimidine is an organic compound with the chemical formula C4H7N5. It appears as needle-like crystals or a white powder and is soluble in water but poorly soluble in alcohol and ether. This compound is a key intermediate in the synthesis of various pharmaceuticals, including antitumor and anticancer drugs .
Mechanism of Action
Target of Action
2,4,6-Triaminopyrimidine is an organic cation that is used to block paracellular conductance pathways of several epithelia in the rat kidney . This action ultimately affects sodium and potassium excretion .
Mode of Action
The compound interacts with its targets by blocking the paracellular conductance pathways, which are channels that allow the passage of ions and small molecules between cells . This blocking action disrupts the normal flow of sodium and potassium ions, leading to changes in their excretion .
Biochemical Pathways
It is known that the compound’s action on the paracellular conductance pathways can disrupt the balance of electrolytes in the body, particularly sodium and potassium . This disruption can have downstream effects on various physiological processes that depend on these electrolytes, such as nerve impulse transmission and muscle contraction.
Result of Action
The primary result of this compound’s action is the alteration of sodium and potassium excretion in the body . By blocking the paracellular conductance pathways, the compound disrupts the normal balance of these electrolytes, which can have various effects on the body’s physiological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as its protonation behavior has been observed to change under different pH conditions . Additionally, the compound’s efficacy and stability can be influenced by factors such as temperature and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
2,4,6-Triaminopyrimidine has been shown to interact with various biomolecules. It has been reported to inhibit the passive tight junctional cation permeation pathway in various “leaky” epithelia . This interaction with cellular structures suggests that this compound may have a role in modulating biochemical reactions within cells.
Cellular Effects
In cellular contexts, this compound has been shown to affect sodium and potassium excretion in the rat kidney This suggests that it may influence cell function by modulating ion transport processes
Molecular Mechanism
It has been shown to block the Na entry pathway in frog skin . This suggests that it may exert its effects at the molecular level through interactions with biomolecules and potentially through enzyme inhibition or activation.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,4,6-Triaminopyrimidine involves the acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide. Triflic acid (10 mol%) is used as a catalyst, and the reaction yields the this compound core with high regioselectivity . Another method involves the nitration of this compound followed by oxidation and acid-alkali neutralization to obtain the desired product .
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity. The process can be scaled up to gram quantities, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triaminopyrimidine undergoes various chemical reactions, including:
Protonation: The compound can be protonated at multiple sites, including the nitrogen and carbon atoms.
Substitution Reactions: It can participate in substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Protonation: Protonation typically occurs in the presence of strong acids like triflic acid.
Substitution: Substitution reactions often require specific catalysts and controlled conditions to ensure selectivity.
Major Products:
Scientific Research Applications
2,4,6-Triaminopyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4,6-Triaminopyrimidine can be compared with other similar compounds, such as:
2,4-Diaminopyrimidine: Lacks the third amino group, making it less versatile in certain reactions.
2,6-Diaminopyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties.
2,4,5,6-Tetraaminopyrimidine: Has an additional amino group, which can affect its reactivity and applications.
Uniqueness: The unique arrangement of amino groups in this compound allows for specific interactions and reactions that are not possible with other similar compounds, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
pyrimidine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c5-2-1-3(6)9-4(7)8-2/h1H,(H6,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTIOYHBNXDJOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061394 | |
Record name | 2,4,6-Pyrimidinetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-38-2 | |
Record name | 2,4,6-Triaminopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Triaminopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1004-38-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,4,6-Pyrimidinetriamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6-Pyrimidinetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine-2,4,6-triyltriamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.473 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4,6-PYRIMIDINETRIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6ZP6F2ECK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4,6-triaminopyrimidine (TAP)?
A1: this compound has the molecular formula C4H7N5 and a molecular weight of 125.14 g/mol. []
Q2: What spectroscopic techniques have been used to characterize TAP?
A2: Researchers have utilized a range of spectroscopic techniques to characterize TAP, including Laser Raman, Fourier Transform Infrared (FTIR), UV-Vis, 1H NMR, and 13C NMR spectroscopy. These techniques provide information about the vibrational modes, electronic transitions, and structural features of the molecule. [, , , ] , , ,
Q3: Why is TAP considered a potential prebiotic nucleobase ancestor?
A3: TAP's structure, particularly its ability to form strong hydrogen bonds with barbituric acid (BA), a potential prebiotic partner, makes it a promising candidate for a prebiotic RNA nucleobase ancestor. This interaction mimics the hydrogen bonding pattern observed in the canonical adenine-uracil base pair in RNA. [, ] ,
Q4: How does TAP interact with biological systems?
A4: Research suggests that TAP can interact with biological systems in various ways. For instance, it has been shown to inhibit sodium transport in the frog skin and affect sodium and potassium excretion in rat kidneys. Additionally, TAP can block cation-selective channels in the gallbladder tight junction. These effects indicate TAP's ability to interfere with ion transport mechanisms. [, , ] , ,
Q5: What is the significance of TAP's photostability in the context of prebiotic chemistry?
A5: TAP exhibits a short excited-state lifetime, comparable to the canonical RNA nucleobases, meaning it can efficiently dissipate absorbed UV radiation as heat, protecting itself from photodamage. This photostability in aqueous solutions supports its potential role as a building block for early genetic material in the harsh prebiotic environment. [, ] ,
Q6: How does TAP contribute to the properties of nanocomposite materials?
A6: TAP can act as a compatibilizer in nanocomposite materials, such as in polysulfone/silver oxide membranes and sulfonated polyether ether ketone nanocomposite membranes. It enhances the compatibility between the polymer and inorganic components, improving dispersion and reducing aggregation of the inorganic particles. This, in turn, can lead to improved membrane properties, such as increased hydrophilicity, mechanical strength, and antifouling properties. [, ] ,
Q7: Can TAP be used in catalytic applications?
A7: While not a catalyst itself, TAP has been incorporated into catalytic systems. For example, in a self-assembly system with barbiturate, TAP contributes to the formation of a recyclable supported catalyst for ortho-alkylation reactions. The system is homogeneous at high temperatures for catalysis but heterogenizes at room temperature, enabling easy catalyst recovery. []
Q8: Are there efficient methods to synthesize this compound derivatives?
A8: Yes, several synthetic routes have been developed, including:
- Solid-Phase Synthesis: This method allows for the sequential introduction of various amines onto a pyrimidine template, facilitating the creation of diverse TAP derivatives []
- Acid-Catalyzed [2 + 2 + 2] Cycloaddition: This approach utilizes a triflic acid catalyst to facilitate a regioselective cycloaddition reaction between two cyanamides and one ynamide, leading to the formation of the this compound core. This method offers high yields and allows for the synthesis of a diverse range of substituted products. []
Q9: How has computational chemistry been employed in research on TAP?
A9: Computational methods, particularly density functional theory (DFT) calculations and molecular dynamics (MD) simulations, have been instrumental in:
- Evaluating noncovalent interactions: These methods have been used to assess the strength of hydrogen bonding between TAP and potential prebiotic partners, such as barbituric acid, providing insights into their potential to form stable base pairs. []
- Analyzing stacking interactions: Computational studies have also been employed to understand the stacking properties of TAP with itself and other nucleobases, revealing its potential role in stabilizing prebiotic genetic polymers. []
- Investigating structural properties: DFT calculations have been used to determine the optimized geometry of TAP, providing valuable data for comparing its structural features with canonical nucleobases. []
Q10: What do structure-activity relationship (SAR) studies reveal about TAP derivatives?
A10: SAR studies focusing on TAP derivatives, especially those targeting the histamine H4 receptor, highlight the impact of structural modifications on their activity. For example, a short distance between the aminopyrimidine core and a basic moiety is favorable for affinity. Additionally, incorporating a lipophilic group in specific positions can enhance binding to the receptor. []
Q11: Can TAP be used to modify the properties of polymers?
A11: Yes, incorporating TAP into polymer synthesis can significantly alter the final polymer's properties. For instance, when used as a branched monomer in polyimide synthesis, TAP enhances solubility in both polar and common low-boiling point solvents. Moreover, it can lead to polyimides with high glass transition temperatures and excellent thermal stability, making them suitable for high-performance applications. []
Q12: How does TAP impact the gelation properties of certain mixtures?
A12: Studies investigating the gelation of mixtures containing cholesterol-appended isocyanuric acid and cholesterol-appended TAP showed that the gelation process is highly dependent on factors like the cooling rate of the solution, solvent used, and concentration. Importantly, the study revealed that mismatched hydrogen bonding between the two components is crucial for gel formation, while well-defined hydrogen bonding, like that in a "molecular tape," leads to co-precipitation. [, ] ,
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